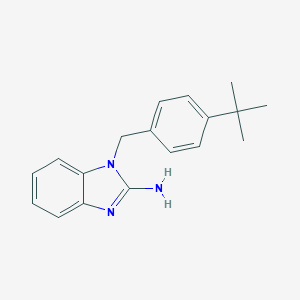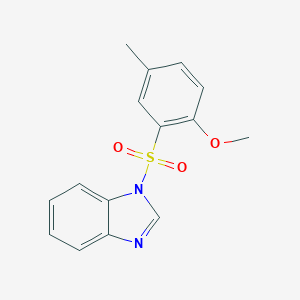
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. TBB has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising tool for studying CK2 function and potential therapeutic applications.
Mécanisme D'action
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in cells and organisms. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit cell growth and induce apoptosis in cancer cells. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been shown to reduce inflammation and oxidative stress in cells and tissues. Additionally, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in lab experiments include its specificity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential use as a therapeutic agent for various diseases. However, the limitations of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and its potential applications. For example, further studies are needed to investigate the potential therapeutic applications of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in cancer and neurodegenerative diseases. Additionally, studies are needed to investigate the potential off-target effects of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and to develop more potent and selective CK2 inhibitors. Finally, studies are needed to investigate the pharmacokinetics and toxicity of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in animal models and humans.
Méthodes De Synthèse
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with 4-tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been used in various scientific studies to investigate the role of CK2 in cellular processes and potential therapeutic applications. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 inhibition may be a potential strategy for cancer treatment. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been used to study the role of CK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H21N3 |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-[(4-tert-butylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)20-17(21)19/h4-11H,12H2,1-3H3,(H2,19,20) |
Clé InChI |
RHIXFPLWWKESHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)
![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)





